5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine
Description
The compound 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine belongs to the imidazo[2,1-b]thiazole family, a heterocyclic scaffold renowned for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Imidazo[2,1-b]thiazole derivatives have gained prominence due to their ability to target key signaling pathways, such as VEGF/VEGFR2 in oncology .
Properties
Molecular Formula |
C10H14N4O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-nitro-N-pentan-2-ylimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C10H14N4O2S/c1-3-4-7(2)11-8-9(14(15)16)13-5-6-17-10(13)12-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
WNJLBNNLHAWVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine typically involves multicomponent reactions. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . The reaction takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of the desired imidazo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic systems, such as PdI2/KI, suggests that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The imidazo[2,1-b]thiazole core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., PdI2/KI) .
Major Products
The major products formed from these reactions include reduced amines, substituted imidazo[2,1-b]thiazoles, and cyclized derivatives .
Scientific Research Applications
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Structural and Substituent Analysis
The imidazo[2,1-b]thiazole core is shared among analogs, but substituent variations critically influence bioactivity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Substituent Comparison of Imidazo[2,1-b]thiazole Derivatives
*Calculated based on molecular formula C₁₀H₁₅N₅OS.
Key Observations :
- Nitro Group Impact : The nitro group at position 5 is shared with N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b]thiazol-6-amine . This electron-withdrawing group may enhance binding affinity to kinase ATP pockets, as seen in VEGFR2-targeting analogs .
- Activity Trends : Compound 5l, with a 4-chlorophenyl and complex acetamide side chain, demonstrates potent VEGFR2 inhibition (IC₅₀ = 1.4 μM) , suggesting that bulky aromatic substituents at position 5 enhance kinase targeting. In contrast, the pentan-2-yl group in the target compound may prioritize selectivity over potency.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pentan-2-yl chain (LogP ≈ 3.5–4.0*) may confer higher LogP than morpholine- or pyridine-containing analogs (e.g., compound 5l, LogP ≈ 2.8), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- The pentan-2-yl chain’s metabolic oxidation to ketones could further influence clearance rates .
*Estimated using ChemDraw software.
Biological Activity
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C_{11}H_{14}N_{4}O_{2}S
- Molecular Weight : 254.31 g/mol
- CAS Number : 937608-99-6
Biological Activity
The biological activity of this compound has been examined in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant antibacterial activity. The nitro group in this compound is particularly noteworthy as it enhances the electron affinity, which can lead to increased reactivity with bacterial enzymes.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 5-Nitroimidazole | 8 | H. pylori |
| Nitrofurantoin | 4 | E. coli |
Note: TBD indicates that specific MIC values for the compound are yet to be determined.
Antifungal Activity
The compound has also shown promise against various fungal strains. Preliminary studies suggest that it may inhibit the growth of fungi by disrupting cellular processes.
The proposed mechanism of action for this compound involves:
- Nitroreduction : The nitro group is reduced to form reactive intermediates that can interact with DNA and proteins.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
Case Studies
Several studies have investigated the biological effects of similar compounds in clinical settings:
- Study on Mycobacterium tuberculosis :
- Fungal Infections :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
